molecular formula C12H16F3O4P B15335315 Diethyl 2-(Trifluoromethoxy)benzylphosphonate

Diethyl 2-(Trifluoromethoxy)benzylphosphonate

Cat. No.: B15335315
M. Wt: 312.22 g/mol
InChI Key: IGPBGGJTMWUJOA-UHFFFAOYSA-N
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Description

Diethyl 2-(Trifluoromethoxy)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a benzylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(Trifluoromethoxy)benzylphosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new antimicrobial agents.

Properties

Molecular Formula

C12H16F3O4P

Molecular Weight

312.22 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3

InChI Key

IGPBGGJTMWUJOA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC

Origin of Product

United States

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